Ethyl 2-cyano-3-(2,4-difluoroanilino)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C₁₂H₁₀F₂N₂O₂ and a molecular weight of 252.22 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used in the synthesis of other complex molecules and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate include:
Sodium borohydride: for reduction reactions.
Hydrogen peroxide: or for oxidation reactions.
Alkyl halides: for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield amines, while oxidation with hydrogen peroxide can produce various oxidized derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate.
2,4-Difluoroaniline: Another precursor used in the synthesis.
Other cyano-substituted compounds: These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities.
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-cyano-3-(2,4-difluoroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQDEQXHKAZTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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